B1579607 Fmoc-2,4-Dimethy-D-Phenylalanine

Fmoc-2,4-Dimethy-D-Phenylalanine

Cat. No.: B1579607
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,4-Dimethyl-D-Phenylalanine is a synthetic amino acid derivative widely used in peptide synthesis and biomedical research. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and two methyl substituents at the 2- and 4-positions of the phenyl ring of D-phenylalanine. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by providing steric protection during coupling reactions and enabling controlled deprotection under mild basic conditions . The methyl groups increase hydrophobicity, influencing peptide folding, stability, and interactions with biological targets .

Properties

Molecular Weight

415.48

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between Fmoc-2,4-Dimethyl-D-Phenylalanine and its analogs:

Compound Name Substituents Unique Properties Applications References
Fmoc-2,4-Dimethyl-D-Phenylalanine Methyl groups at 2- and 4-positions Enhanced hydrophobicity; stabilizes peptide structures via steric hindrance and aromatic interactions. Drug development, biomaterials
Fmoc-D-Phenylalanine No substituents Baseline for comparison; moderate hydrophobicity and reactivity. General peptide synthesis
Fmoc-4-Fluoro-D-Phenylalanine Fluorine at 4-position Increased solubility in polar solvents; alters receptor binding via electronegativity. Targeted drug delivery
Fmoc-3-Chloro-D-Phenylalanine Chlorine at 3-position Steric bulk affects peptide folding; potential for halogen bonding in protein interactions. Enzyme inhibition studies
Fmoc-Tyrosine Hydroxyl group at 4-position Participates in hydrogen bonding; forms stable hydrogels. Biomedical hydrogels, self-assembly systems
Fmoc-2,4-Dichloro-D-Homophenylalanine Chlorine at 2- and 4-positions High hydrophobicity and stability; used in cancer therapeutics. Peptide-based drugs

Key Research Findings

Hydrophobicity and Peptide Stability
  • The 2,4-dimethyl substitution in Fmoc-2,4-Dimethyl-D-Phenylalanine significantly increases hydrophobicity compared to non-substituted Fmoc-D-Phenylalanine. This property enhances peptide stability in hydrophobic environments, such as cell membranes, making it ideal for antimicrobial peptides .
  • In contrast, Fmoc-4-Fluoro-D-Phenylalanine exhibits higher solubility in aqueous solutions due to fluorine's electronegativity, which improves bioavailability in hydrophilic systems .
Stereochemical Effects
  • The D-isomer of Fmoc-2,4-Dimethyl-Phenylalanine shows distinct biological activity compared to its L-isomer.
Self-Assembly and Material Science
  • Unlike Fmoc-Tyrosine, which forms rigid hydrogels through hydrogen bonding and π-π stacking, Fmoc-2,4-Dimethyl-D-Phenylalanine-based hydrogels exhibit softer networks due to reduced hydrogen-bonding capacity from methyl groups. This property is advantageous for creating injectable biomaterials .

Mechanistic Insights

  • Steric Hindrance : The methyl groups at positions 2 and 4 create steric bulk, slowing down unwanted side reactions during peptide synthesis while maintaining high coupling efficiency .
  • Hydrophobic Interactions : These substituents promote stronger hydrophobic interactions in peptide chains, critical for stabilizing α-helical and β-sheet structures .
  • Comparison with Halogenated Analogs : Chlorine or fluorine substituents (e.g., Fmoc-2,4-Dichloro-D-Homophenylalanine) introduce electronegativity and polarizability, enabling halogen bonding—a feature absent in methyl-substituted derivatives .

Preparation Methods

Starting Material and Chirality Control

  • Chiral Source: The D-configuration of 2,4-dimethylphenylalanine is critical for biological activity and peptide conformation. The starting material is often enantiomerically pure D-2,4-dimethylphenylalanine, which can be obtained by chiral resolution or asymmetric synthesis.

  • Stereochemical Integrity: During Fmoc protection, conditions must be optimized to prevent racemization. Carbamate formation using Fmoc-Cl or 9-fluorenylmethyl N-hydroxysuccinimide carbonate is typically carried out under mild, buffered conditions to preserve chirality.

Fmoc Protection Reaction

  • The α-amino group of D-2,4-dimethylphenylalanine is reacted with Fmoc-Cl or Fmoc-OSu (N-hydroxysuccinimide ester) in the presence of a base such as sodium bicarbonate or triethylamine in aqueous-organic solvents (e.g., dioxane-water or DMF-water mixtures).

  • The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure complete conversion.

  • The product is isolated by acidification to precipitate the Fmoc-protected amino acid, followed by filtration and drying.

Purification and Quality Control

  • Purification is commonly achieved by recrystallization or preparative HPLC.

  • Analytical characterization includes:

Solid-Phase Peptide Synthesis (SPPS) Context

Fmoc-2,4-Dimethyl-D-Phenylalanine is primarily used as a building block in Fmoc SPPS, a method characterized by:

  • Stepwise elongation of the peptide chain on a solid resin.
  • Repetitive cycles of Fmoc deprotection and amino acid coupling.
  • Use of side-chain protecting groups stable to the base used for Fmoc removal.

The quality of the Fmoc-protected amino acid directly impacts the efficiency and fidelity of the peptide synthesis.

Comparative Data on Fmoc Amino Acid Preparation (Generalized)

Parameter Typical Range/Value Notes
Purity (by RP-HPLC) >99% Critical for SPPS success
Enantiomeric Excess (ee) >99.9% Prevents racemization in peptides
Fmoc Protection Yield 85-95% Depends on reaction conditions
Common Protecting Agents Fmoc-Cl, Fmoc-OSu Selected for mild reaction conditions
Base Used NaHCO3, Triethylamine Controls pH to minimize side reactions
Solvent System Dioxane-water, DMF-water Ensures solubility and reaction efficiency
Side-Chain Protection Not required for 2,4-dimethyl substitution Methyl groups are inert

Research Findings and Advances

  • Purity and Racemization Control: Advances in Fmoc amino acid synthesis emphasize minimizing racemization by using milder bases and optimized solvents, as racemization leads to peptide heterogeneity and loss of activity.

  • Industrial Scale Production: The demand for high-quality Fmoc amino acids has led to the development of scalable synthetic routes with stringent quality controls, including the use of silylation intermediates to prevent oligomerization during Fmoc protection.

  • Analytical Improvements: Modern methods utilize GC-MS and chiral HPLC for precise quantification of enantiomeric purity and impurities such as acetic acid, which can cause chain termination during SPPS.

  • Side-Chain Stability: For 2,4-dimethylphenylalanine, the methyl substituents on the aromatic ring confer stability, reducing the need for side-chain protection and simplifying the synthetic process.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome/Notes
1 Obtain enantiopure D-2,4-Dimethylphenylalanine Chiral synthesis or resolution High enantiomeric purity starting material
2 Fmoc Protection Fmoc-Cl or Fmoc-OSu, base (NaHCO3/TEA), solvent (DMF/water) Formation of Fmoc-2,4-Dimethyl-D-Phenylalanine
3 Isolation Acidification, precipitation Solid Fmoc-protected amino acid
4 Purification Recrystallization or preparative HPLC >99% purity
5 Quality Control HPLC, chiral HPLC, NMR, MS Confirm purity, structure, and stereochemistry

Q & A

Basic Question: What are the standard protocols for synthesizing Fmoc-2,4-Dimethyl-D-Phenylalanine in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
The synthesis typically involves coupling Fmoc-2,4-Dimethyl-D-Phenylalanine to a growing peptide chain using activators like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure with diisopropylcarbodiimide (DIC) in dimethylformamide (DMF). After coupling, the Fmoc group is removed with 20% piperidine in DMF for 20 minutes (repeated twice) to expose the amino terminus for subsequent reactions . For sterically hindered residues, extended coupling times (2–4 hours) or double couplings may improve yield . Purification is achieved via reversed-phase HPLC using gradients of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .

Advanced Question: How can researchers mitigate steric hindrance during coupling of Fmoc-2,4-Dimethyl-D-Phenylalanine in SPPS?

Methodological Answer:
Steric effects from the 2,4-dimethyl groups can reduce coupling efficiency. Strategies include:

  • Activation Reagents : Use stronger activators like HATU/HOAt or COMU to enhance reactivity .
  • Temperature Control : Perform reactions at 50°C to increase solubility and reduce aggregation .
  • Solvent Optimization : Replace DMF with dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) to improve solubility .
  • Ultrasonication : Apply brief sonication to disrupt secondary structures during coupling .
    Monitor reaction progress via Kaiser or chloranil tests to confirm completion .

Basic Question: What analytical techniques are essential for characterizing Fmoc-2,4-Dimethyl-D-Phenylalanine?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.3–7.8 ppm for aromatic protons, δ 4.5–5.0 ppm for α-CH) confirm regiochemistry and enantiopurity .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]+ for C26_{26}H27_{27}NO4_4: 429.45 g/mol) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Question: How can researchers resolve contradictions in reported purity or stability data for Fmoc-protected amino acids?

Methodological Answer:
Discrepancies in purity (e.g., 95% vs. 98%) often stem from analytical method variability. To resolve:

  • Standardized Protocols : Use certified reference materials (CRMs) and identical HPLC gradients across studies .
  • Stability Testing : Monitor degradation under varying conditions (pH, temperature) via accelerated stability studies .
  • Batch Comparison : Analyze multiple lots using LC-MS to identify impurities (e.g., diastereomers or oxidation byproducts) .

Basic Question: What are the optimal storage conditions for Fmoc-2,4-Dimethyl-D-Phenylalanine to ensure stability?

Methodological Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Avoid prolonged exposure to acids/bases, as Fmoc groups are labile under extreme pH .

Advanced Question: How does the 2,4-dimethyl substitution influence peptide secondary structure and receptor binding?

Methodological Answer:
The 2,4-dimethyl groups:

  • Steric Effects : Restrict backbone conformation, favoring β-sheet or helical structures in peptides .
  • Hydrophobic Interactions : Enhance membrane permeability in cell-penetrating peptides .
  • Receptor Selectivity : Modify binding kinetics by altering side-chain geometry (e.g., GPCR or enzyme inhibition studies) .
    Use circular dichroism (CD) and molecular dynamics (MD) simulations to correlate structural changes with bioactivity .

Advanced Question: What environmental and safety precautions are critical when handling Fmoc-2,4-Dimethyl-D-Phenylalanine?

Methodological Answer:

  • Waste Disposal : Neutralize acidic/basic waste streams before disposal. Use incineration for organic residues, adhering to REACH and local regulations .
  • Ecotoxicity : While not classified as PBT/vPvB, avoid aqueous release due to potential long-term aquatic toxicity .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

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